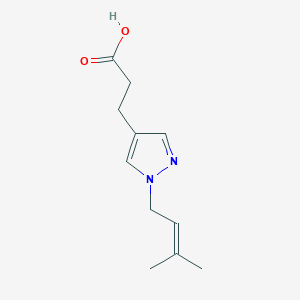

3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propanoic acid

Description

3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative characterized by a prenyl (3-methylbut-2-en-1-yl) substituent at the 1-position of the pyrazole ring and a propanoic acid chain at the 4-position. The compound belongs to a class of molecules where structural modifications on the pyrazole core significantly influence physicochemical properties, such as solubility, lipophilicity, and biological activity.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]propanoic acid |

InChI |

InChI=1S/C11H16N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h5,7-8H,3-4,6H2,1-2H3,(H,14,15) |

InChI Key |

HCIJVAINQJEFHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN1C=C(C=N1)CCC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Alkylation: The pyrazole ring is then alkylated with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propanoic acid, focusing on substituents, molecular properties, and available experimental

Key Observations:

Substituent Effects on Molecular Weight :

- The prenyl group in the target compound contributes to a moderate molecular weight (208.26) compared to bulkier aryl substituents. For example, the biphenyl-substituted analog (C24H20N2O2) has a significantly higher molecular weight (368.43) due to aromatic stacking .

- Halogenated analogs (e.g., bromo- and chlorophenyl derivatives) exhibit increased molecular weights (295.14–405.67) due to the addition of heavy atoms .

Lipophilicity and Solubility: The prenyl group (a branched alkene) likely enhances lipophilicity compared to methyl or unsubstituted pyrazoles (e.g., C7H10N2O2 in ). This property may influence membrane permeability in biological systems. Polar substituents like the propanoic acid chain improve aqueous solubility across all analogs, critical for drug bioavailability .

Synthetic Accessibility :

- Yields for pyrazole derivatives vary with substitution complexity. For instance, compounds with multiple aryl groups (e.g., biphenyl) may require multi-step syntheses, whereas methyl-substituted analogs are simpler to prepare .

The biphenyl-substituted analog (C24H20N2O2) may exhibit enhanced π-π interactions in crystal packing or receptor binding .

Biological Activity

3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure that may influence its interaction with biological systems, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, and providing data tables for clarity.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the modulation of NF-kB signaling pathways. This suggests a therapeutic potential in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been explored, with findings indicating that they can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related conditions, which are linked to various chronic diseases.

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial effects of several pyrazole derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.

Study 2: Anti-inflammatory Mechanisms

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels. This suggests that the compound may inhibit inflammatory mediators, supporting its potential use in inflammatory disorders.

Data Summary Table

| Biological Activity | Effectiveness (MIC/IC50) | Reference |

|---|---|---|

| Antibacterial | 32 µg/mL (S. aureus) | [Study 1] |

| Anti-inflammatory | IC50 = 25 µM | [Study 2] |

| Antioxidant | Effective at scavenging free radicals | [General Findings] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.